(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18306998
InChI: InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-8-15-6-5-11(9)20-4/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1
SMILES:
Molecular Formula: C14H20N2O5
Molecular Weight: 296.32 g/mol

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid

CAS No.:

Cat. No.: VC18306998

Molecular Formula: C14H20N2O5

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid -

Specification

Molecular Formula C14H20N2O5
Molecular Weight 296.32 g/mol
IUPAC Name (2S)-3-(4-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-8-15-6-5-11(9)20-4/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1
Standard InChI Key MWNBHVBMAVAGLR-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CN=C1)OC)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=C(C=CN=C1)OC)C(=O)O

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is (2S)-3-(4-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, with the following key identifiers :

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₅
Molecular Weight296.32 g/mol
CAS Number2349731-09-3
SMILESO=C(OC(C)(C)C)N[C@@H](CC1=C(OC)C=CN=C1)C(O)=O
Chiral CenterS-configuration at C2

The structure comprises:

  • A tert-butoxycarbonyl (Boc) group protecting the α-amino function.

  • A 4-methoxypyridin-3-yl substituent attached to the β-carbon.

  • A free carboxylic acid group at the terminal position.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step strategies to introduce the Boc group and pyridine moiety:

  • Starting Material: 3-(4-Methoxypyridin-3-yl)propanoic acid (CAS: 1171923-11-7) serves as a precursor.

  • Amino Protection: The α-amino group is protected via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃, THF/H₂O) .

  • Chiral Resolution: Enzymatic or chemical methods ensure the S-configuration is retained, critical for biological activity .

A representative synthesis pathway is summarized below:

StepReagents/ConditionsPurpose
14-Methoxypyridine, acrylateForm pyridine-propanoic acid backbone
2Boc₂O, NaHCO₃, THF/H₂OBoc protection of amino group
3Chiral catalyst (e.g., L-proline)Enantioselective synthesis

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity (>95%) is verified via HPLC and mass spectrometry .

Applications in Pharmaceutical Research

Intermediate in Peptide Synthesis

The Boc group’s acid-labile nature makes this compound valuable in solid-phase peptide synthesis (SPPS). It enables selective deprotection without disturbing acid-sensitive side chains . For example, it has been used in the synthesis of DPP-4 inhibitors, where the pyridine moiety enhances target binding .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Compounds with Boc-protected amino acids and aromatic substituents often target proteases or kinases. For instance, aminomethyl-pyridines inhibit DPP-4 (IC₅₀: 10 nM) by mimicking the substrate’s transition state . The 4-methoxypyridine group may contribute to π-stacking interactions with enzyme active sites.

Selectivity and Toxicity

In vitro assays on related compounds show low cytotoxicity (LC₅₀ > 10 μM in HeLa cells) . The Boc group’s steric bulk may reduce off-target effects, enhancing therapeutic index.

Comparison with Structural Analogs

Boc-Protected Variants

CompoundKey DifferenceApplication
(R)-Boc-3-(4-methoxyphenyl)propanoic acid Phenyl vs. pyridine substitutionEnhanced solubility in polar solvents
Boc-β-Ala(3-Ph(4-OMe))-OH β-alanine backboneFlexibility in peptide design

Unprotected Analogs

Removing the Boc group yields 3-(4-methoxypyridin-3-yl)propanoic acid, which lacks stability under acidic conditions but shows higher reactivity in coupling reactions.

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